2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BFO3 and its molecular weight is 292.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of similar compounds, such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, reveals insights into the molecular arrangement and bonding patterns. These structures often contain a tetracoordinated boron atom and consist of planar aromatic rings and heterocyclic rings (Seeger & Heller, 1985).
Synthesis and Chemical Reactions
- The synthesis of derivatives of dioxaborolanes and their inhibitory activity against serine proteases, including thrombin, has been explored. This demonstrates the compound's potential role in biochemistry and pharmacology (Spencer et al., 2002).
- Research on the Suzuki-Miyaura coupling polymerization using similar dioxaborolane compounds has been conducted. This is significant for polymer synthesis and material science applications (Yokozawa et al., 2011).
Development of New Materials
- Novel dioxaborolane derivatives have been synthesized for potential applications in new materials, such as liquid crystal display technology. This also includes their biological testing for neurodegenerative diseases (Das et al., 2015).
- Investigations into the use of bulky dioxaborolanes in transition metal-catalyzed hydroboration of alkenes, which has implications in organic synthesis and material science, have been conducted (Fritschi et al., 2008).
Fluorescence and Detection Applications
- Boronate ester fluorescence probes have been synthesized for the detection of hydrogen peroxide, highlighting the compound's potential in biological and chemical sensing applications (Lampard et al., 2018).
Medical and Biological Research
- Certain dioxaborolane derivatives have been studied for their lipogenesis inhibitory effect in mammalian hepatocytes, indicating potential applications in lipid-lowering drug development (Das et al., 2011).
properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZOCSPIBZDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718757 | |
Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1185836-96-7 | |
Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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